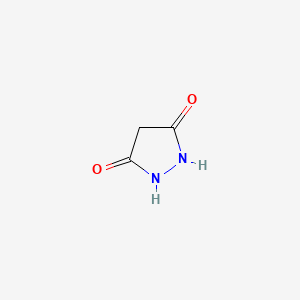

Pyrazolidine-3,5-dione

Vue d'ensemble

Description

Pyrazolidine-3,5-dione is a heterocyclic compound that has garnered significant attention due to its diverse biological and pharmacological activities. It is a five-membered ring structure containing two nitrogen atoms and two carbonyl groups at positions 3 and 5. This compound is known for its therapeutic potential, particularly in the treatment of inflammatory conditions and microbial infections .

Synthetic Routes and Reaction Conditions:

Hydrazine and Diethyl Malonate Method: One common method involves the reaction of hydrazine or phenylhydrazine with diethyl malonate in the presence of ethanol and a few drops of acetic acid.

Magnesium Catalysis: Another method utilizes magnesium acetylacetonate as a catalyst in a water medium.

PIDA-Mediated N–N Bond Formation: This novel method involves the oxidative dehydrogenative N–N bond formation using PIDA (phenyliodine diacetate) from dianilide precursors.

Industrial Production Methods:

- Industrial production often employs scalable and cost-effective methods such as the magnesium catalysis route due to its high yield and mild reaction conditions .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: Substitution reactions, particularly at the nitrogen atoms, can be achieved using various alkylating agents.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Alkylating Agents: Methyl iodide, ethyl bromide.

Major Products:

Applications De Recherche Scientifique

Antitumor Activity

Recent studies have demonstrated that pyrazolidine-3,5-dione derivatives exhibit potent antitumor effects. For instance, a study evaluated the effects of synthesized this compound on MCF-7 breast cancer cells. The results indicated that treatment with 20 μM and 40 μM concentrations led to significant cell death, reducing the number of cancer cells by approximately 50% compared to control groups .

Anti-inflammatory and Analgesic Effects

Research has highlighted the anti-inflammatory and analgesic properties of this compound derivatives. A series of novel compounds synthesized showed promising results against various inflammatory markers and pain models . These compounds were confirmed through various spectroscopic methods (TLC, FTIR, NMR) and exhibited significant antibacterial activity against multiple strains.

Antimicrobial Properties

The antimicrobial potential of this compound has been extensively studied. A specific study reported that derivatives of this compound displayed considerable antibacterial activity against a range of pathogens including Staphylococcus aureus and Escherichia coli . The mechanism involves the inhibition of bacterial growth through interference with cellular processes.

Herbicidal Activity

This compound derivatives have been identified as potential herbicides targeting phosphoenolpyruvate carboxylase (PEPC), an enzyme crucial in the C4 photosynthetic pathway . These compounds demonstrated selectivity over C3 PEPC, suggesting their utility in developing environmentally friendly herbicides with reduced non-target effects.

Pesticidal Activity

Recent advancements have led to the synthesis of this compound derivatives aimed at pest control. Studies have shown these compounds to possess larvicidal and antifeedant activities against mosquito larvae, indicating their potential as eco-friendly pesticides . The synthesized derivatives were evaluated using molecular docking simulations to predict their effectiveness in pest management.

Enzyme Inhibition

Research indicates that this compound derivatives can inhibit specific enzymes involved in metabolic pathways. For example, they have been shown to act as inhibitors of phosphotyrosine phosphatases (PTPs), which are implicated in various metabolic disorders including diabetes . This inhibition can lead to therapeutic implications for managing insulin resistance and related conditions.

Platelet Aggregation Inhibition

Certain derivatives of this compound have been developed as platelet aggregation inhibitors. These compounds can prevent thrombus formation in cardiovascular diseases by blocking adenosine diphosphate receptors on platelets . This application is crucial for preventing conditions associated with excessive clotting.

Data Summary Table

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Pharmacology | Antitumor agents | Significant reduction in cancer cell viability |

| Anti-inflammatory drugs | Effective against inflammatory markers | |

| Antimicrobial agents | Broad-spectrum activity against bacterial strains | |

| Agriculture | Herbicides | Selective inhibition of C4 PEPC |

| Pesticides | Eco-friendly larvicidal properties | |

| Biochemistry | Enzyme inhibitors | Potential for managing diabetes through PTP inhibition |

| Platelet aggregation inhibitors | Reduces risk of thrombus formation |

Mécanisme D'action

Target of Action

Pyrazolidine-3,5-dione primarily targets the enzyme phosphoenolpyruvate carboxylase (PEPC), which is a key enzyme in the C4 photosynthetic pathway . This enzyme is of significant interest as it is found in many of the world’s most invasive weeds, making it a valuable target for the development of selective herbicides .

Mode of Action

This compound interacts with its target, phosphoenolpyruvate carboxylase, by inhibiting its function . This inhibition is achieved through the compound’s ability to bind to the enzyme and prevent it from catalyzing the conversion of phosphoenolpyruvate (PEP) to oxaloacetate . This interaction results in a disruption of the C4 photosynthetic pathway .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the C4 photosynthetic pathway . By inhibiting the function of phosphoenolpyruvate carboxylase, this compound prevents the conversion of PEP to oxaloacetate, a crucial step in the C4 photosynthetic pathway . This disruption can lead to downstream effects such as reduced photosynthetic efficiency and growth in plants .

Result of Action

The primary result of this compound’s action is the inhibition of phosphoenolpyruvate carboxylase, leading to a disruption of the C4 photosynthetic pathway . This disruption can lead to reduced photosynthetic efficiency and growth in plants . Additionally, this compound has been found to have anticancer activity, with studies showing that it can cause cell death in approximately 50% of cells after 24 hours of treatment .

Analyse Biochimique

Biochemical Properties

Pyrazolidine-3,5-dione has been shown to interact with various enzymes and proteins. For instance, it has been identified as a potential inhibitor of PEPC . This interaction is believed to be due to the compound’s ability to bind to the enzyme, thereby inhibiting its activity .

Cellular Effects

The effects of this compound on cells are primarily related to its anti-inflammatory and antibacterial properties . It has been shown to have significant anti-inflammatory activity, which suggests that it may influence cell signaling pathways and gene expression related to inflammation .

Molecular Mechanism

It is believed to exert its effects at the molecular level through binding interactions with biomolecules, such as enzymes, and potentially influencing changes in gene expression .

Temporal Effects in Laboratory Settings

Given its potential as an inhibitor of PEPC, it may have long-term effects on cellular function, particularly in relation to C4 photosynthesis .

Metabolic Pathways

This compound is believed to interact with the metabolic pathway of C4 photosynthesis, specifically through its inhibition of the enzyme PEPC . This could potentially affect metabolic flux or metabolite levels.

Comparaison Avec Des Composés Similaires

Phenylbutazone: Known for its anti-inflammatory properties, used in the treatment of arthritis.

Sulfinpyrazone: A uricosuric agent used in the treatment of gout.

Oxyphenbutazone: An anti-inflammatory drug similar to phenylbutazone.

Uniqueness:

Activité Biologique

Pyrazolidine-3,5-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its anticancer, anti-inflammatory, and antimicrobial properties, supported by data tables and relevant research findings.

Overview of this compound

This compound derivatives are known for their wide range of pharmacological activities. They are particularly noted for their roles in the development of various therapeutic agents targeting conditions such as cancer, inflammation, and infectious diseases. The compound's structure allows it to interact with multiple biological targets, making it a valuable subject for research.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, a study investigating the effects of synthesized this compound on MCF-7 breast cancer cells revealed that treatment with 40 μM concentrations resulted in approximately 50% cell death after 24 hours. This was significantly higher compared to control groups .

Case Study: MCF-7 Cell Line

| Concentration (μM) | Cell Viability (%) | Observations |

|---|---|---|

| 0 (Control) | 100 | No effect |

| 10 | 95 | No significant difference |

| 20 | 85 | Moderate reduction |

| 40 | 50 | Significant cell death |

The study indicated that both this compound and its phenyl derivative exhibited similar efficacy in reducing cancer cell proliferation .

Anti-inflammatory Activity

This compound derivatives have also been evaluated for their anti-inflammatory properties. A study synthesized various derivatives and assessed their anti-inflammatory activity using the carrageenan-induced paw edema method. Some derivatives demonstrated significant reductions in inflammation compared to controls .

Anti-inflammatory Activity Results

| Compound | Inhibition (%) | Notes |

|---|---|---|

| RS-2 | 75 | High anti-inflammatory activity |

| RS-6 | 60 | Moderate activity |

| RS-9 | 55 | Moderate activity |

These results suggest that specific substitutions on the pyrazolidine ring can enhance anti-inflammatory effects .

Antimicrobial Activity

The antimicrobial efficacy of this compound derivatives has been extensively studied. For example, synthesized compounds were screened against various bacterial strains. Notably, compound 4d exhibited a minimum inhibitory concentration (MIC) of 0.5 μg/mL against Staphylococcus aureus, outperforming standard antibiotics like ciprofloxacin .

Antimicrobial Activity Summary

| Compound | Target Pathogen | MIC (μg/mL) | Comparison |

|---|---|---|---|

| 4d | Staphylococcus aureus | 0.5 | Higher than ciprofloxacin |

| 2b | Candida albicans | 0.5 | Higher than clotrimazole |

These findings indicate the potential of this compound derivatives as novel antimicrobial agents .

Propriétés

IUPAC Name |

pyrazolidine-3,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N2O2/c6-2-1-3(7)5-4-2/h1H2,(H,4,6)(H,5,7) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNTVKOMHCDKATN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NNC1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101346761 | |

| Record name | 3,5-Pyrazolidinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101346761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4744-71-2 | |

| Record name | 3,5-Pyrazolidinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101346761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | pyrazolidine-3,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.